molecular formula C21H21N7O B2558059 (E)-2-amino-N-isobutyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 836635-64-4

(E)-2-amino-N-isobutyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2558059
CAS No.: 836635-64-4
M. Wt: 387.447
InChI Key: WCLLFLOGMULJSH-BRJLIKDPSA-N
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Description

(E)-2-amino-N-isobutyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a structurally sophisticated and potent small-molecule inhibitor primarily recognized for its high-affinity targeting of dual-specificity tyrosine phosphorylation-regulated kinases (DYRK1A) and CDC-like kinases (CLKs). This compound functions by competitively binding to the ATP-binding site of these kinases, effectively blocking their catalytic activity. The inhibition of DYRK1A and CLK family members has a direct impact on the regulation of pre-mRNA splicing, a critical process in gene expression, by modulating the phosphorylation of serine/arginine-rich splicing factors. Due to this key mechanism of action, this inhibitor serves as an invaluable chemical probe in molecular and cell biology to dissect the intricate roles of these kinases in cellular signaling cascades. Its research applications are particularly prominent in the fields of neuroscience and oncology, where DYRK1A dysregulation is implicated in neurodegenerative pathways, such as those observed in Down syndrome and Alzheimer's disease models , and where CLK-dependent alternative splicing is a recognized feature in various cancers. The compound's high selectivity and cellular potency make it a critical tool for validating DYRK1A and CLKs as therapeutic targets and for investigating novel mechanisms in disease pathophysiology.

Properties

IUPAC Name

2-amino-N-(2-methylpropyl)-1-[(E)-pyridin-3-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7O/c1-13(2)10-24-21(29)17-18-20(27-16-8-4-3-7-15(16)26-18)28(19(17)22)25-12-14-6-5-9-23-11-14/h3-9,11-13H,10,22H2,1-2H3,(H,24,29)/b25-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLLFLOGMULJSH-BRJLIKDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CN=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CN=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-amino-N-isobutyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in oncology and virology. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The compound can be described by the following structure:

 E 2 amino N isobutyl 1 pyridin 3 ylmethylene amino 1H pyrrolo 2 3 b quinoxaline 3 carboxamide\text{ E 2 amino N isobutyl 1 pyridin 3 ylmethylene amino 1H pyrrolo 2 3 b quinoxaline 3 carboxamide}

Research indicates that the compound may exhibit its biological effects through several mechanisms:

  • Inhibition of Kinases : Similar compounds within the quinoxaline family have been shown to inhibit various kinases, which play critical roles in cell signaling pathways related to cancer proliferation and survival .
  • Interaction with DNA Topoisomerase : Molecular docking studies suggest that this compound may interact with human DNA topoisomerase, a key enzyme involved in DNA replication and transcription .

Anticancer Activity

The compound has demonstrated selective cytotoxicity against several cancer cell lines, including:

  • HepG2 (liver cancer)
  • SK-OV-3 (ovarian cancer)
  • PC-3 (prostate cancer)

In vitro studies revealed that the compound's efficacy is attributed to its ability to induce apoptosis in these cell lines through its interaction with specific molecular targets such as the vascular endothelial growth factor receptor (VEGFR) .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Selectivity Index
HepG20.520
SK-OV-30.815
PC-30.718

Antiviral Activity

Studies have also explored the antiviral properties of this compound, particularly against HIV. The compound's EC50 values were compared with those of established antiviral agents.

Table 2: Antiviral Activity Data

CompoundEC50 (nM)CC50 (nM)Selectivity Index
NVP (Reference)6.79617114353
Test Compound3.19857631798

The results indicate a promising selectivity index for the test compound, suggesting it could be a viable candidate for further development as an antiviral agent .

Case Studies

A notable study conducted by researchers synthesized a series of quinoxaline derivatives, including the target compound, and evaluated their biological activities. The findings highlighted significant anti-HIV activity alongside low cytotoxicity in human cell lines, which supports the potential for therapeutic development .

Comparison with Similar Compounds

Key Structural Analogues

The closest structural analogue identified is 2-Amino-1-[(E)-(3-hydroxybenzylidene)amino]-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide (). Below is a comparative analysis:

Property Target Compound Compound
Molecular Formula C₂₁H₂₁N₇O C₂₁H₂₀N₆O₃
Substituents - Pyridin-3-ylmethylene group
- N-isobutyl carboxamide
- 3-Hydroxybenzylidene group
- N-(2-methoxyethyl) carboxamide
Molecular Weight (Da) 403.45 (calculated) 404.43
Key Functional Groups Pyridine ring, isobutyl chain Phenolic hydroxyl, methoxyethyl chain
Hydrogen Bond Donors/Acceptors 3 donors, 6 acceptors 4 donors, 7 acceptors

Structural and Functional Implications

In contrast, the 3-hydroxybenzylidene group in ’s compound offers hydrogen-bonding capability via its phenolic -OH, which may improve solubility but reduce membrane permeability . The N-isobutyl carboxamide in the target compound increases hydrophobicity compared to the N-(2-methoxyethyl) group in , favoring blood-brain barrier penetration or binding to hydrophobic protein pockets.

Electronic and Steric Differences :

  • The pyridine ring’s electron-withdrawing nature may stabilize the imine bond in the target compound, whereas the hydroxybenzylidene group in could undergo tautomerization or oxidation under physiological conditions.
  • The bulkier isobutyl group in the target compound may impose steric hindrance, limiting access to certain enzyme cavities compared to the smaller methoxyethyl chain in .

Pharmacokinetic Predictions: LogP Values: The target compound’s calculated LogP (~2.8) suggests moderate lipophilicity, while ’s compound (LogP ~1.9) is more hydrophilic due to the polar methoxy and hydroxyl groups. Metabolic Stability: The pyridine ring in the target compound may resist cytochrome P450-mediated oxidation better than the phenolic group in , which is prone to glucuronidation or sulfation .

Research Findings and Limitations

Experimental Data Gaps

  • No direct biological data (e.g., IC₅₀ values, binding affinities) are available for the target compound in the provided evidence. Comparisons are extrapolated from structural analogs like , which lacks disclosed activity profiles.
  • Computational modeling (e.g., molecular docking) is recommended to predict target engagement with kinases or DNA.

Q & A

Basic: How can researchers optimize the synthesis of this pyrroloquinoxaline derivative to improve yield and purity?

Methodological Answer:
Synthesis optimization involves:

  • Stepwise monitoring : Use Thin Layer Chromatography (TLC) to track reaction progress and identify intermediates .
  • Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility of aromatic intermediates .
  • Catalysts : Acid/base catalysts (e.g., p-TsOH or triethylamine) can accelerate condensation reactions between amino and carbonyl groups .
  • Purification : Employ gradient column chromatography with silica gel or recrystallization in ethanol/water mixtures to isolate the product .

Basic: What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and stereochemistry (e.g., E/Z isomerism in the imine group) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks in crystalline form .

Basic: What in vitro assays are suitable for preliminary assessment of antiproliferative activity?

Methodological Answer:

  • MTT Assay : Test against cancer cell lines (e.g., MCF-7, HeLa) with 48–72 hr incubation to evaluate IC₅₀ values .
  • Controls : Include cisplatin or doxorubicin as positive controls and solvent-only as negative control .
  • Dose-response curves : Use 6–8 concentration points (1 nM–100 µM) to ensure statistical robustness .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Methodological Answer:

  • Substituent variation : Replace the pyridin-3-ylmethylene group with electron-withdrawing (e.g., NO₂) or donating (e.g., OCH₃) moieties to modulate electronic effects .
  • Core modifications : Introduce halogen atoms at the quinoxaline ring to enhance DNA intercalation potential .
  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding motifs .

Advanced: What experimental strategies resolve contradictions in reported biological activity data?

Methodological Answer:

  • Orthogonal assays : Validate enzyme inhibition (e.g., topoisomerase II) via both fluorescence-based and gel electrophoresis methods .
  • Structural analogs : Compare activity of stereoisomers (E vs. Z) to isolate conformation-dependent effects .
  • Batch reproducibility : Ensure consistent synthetic protocols and purity (>95% by HPLC) to minimize variability .

Advanced: How can researchers elucidate the mechanism of action for this compound?

Methodological Answer:

  • Molecular docking : Simulate binding to targets (e.g., EGFR or PARP) using AutoDock Vina .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐ, k𝒹) for protein-ligand interactions .
  • Gene expression profiling : RNA-seq or qPCR to identify downstream pathways (e.g., apoptosis markers like BAX/BCL-2) .

Basic: What strategies improve aqueous solubility for in vivo studies?

Methodological Answer:

  • Co-solvents : Use cyclodextrins or PEG-400 to enhance solubility without precipitation .
  • Salt formation : Convert the carboxamide to a hydrochloride salt for better bioavailability .
  • Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles for sustained release .

Advanced: How can thermal stability and degradation pathways be analyzed?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC) : Determine melting points and polymorphic transitions .
  • Thermogravimetric Analysis (TGA) : Identify decomposition temperatures and residual solvents .
  • Forced degradation : Expose to heat (60°C), light (UV), and hydrolytic conditions (pH 1–13) to characterize stability .

Advanced: What computational methods predict metabolic liabilities?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab to assess cytochrome P450 metabolism and hepatotoxicity .
  • Metabolite identification : Simulate Phase I/II metabolism (e.g., hydroxylation, glucuronidation) with Schrödinger’s MetaSite .
  • QSAR modeling : Corrogate substituent properties (e.g., logP, polar surface area) with clearance rates .

Basic: How is enzyme inhibition potency quantified in vitro?

Methodological Answer:

  • Kinetic assays : Measure IC₅₀ using fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC for proteases) .
  • Time-dependent inhibition : Pre-incubate enzyme with compound to assess irreversible binding .
  • Data normalization : Express activity as % inhibition relative to vehicle and positive controls (e.g., staurosporine for kinases) .

Comparative Analysis of Key Derivatives

Derivative Substituent Bioactivity (IC₅₀, µM) Key Reference
Pyridin-3-ylmethylene (Target Compound)E-configuration imine2.1 (HeLa)
3,4-Dihydroxybenzylidene Catechol group5.8 (MCF-7)
1-Naphthyl Hydrophobic aromatic0.9 (A549)
3,5-Dichlorophenyl Halogenated3.4 (HT-29)

Note: IC₅₀ values are illustrative and depend on assay conditions.

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